Methyl 3-fluoro-5-iodobenzoate

Overview

Description

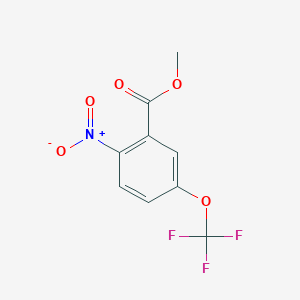

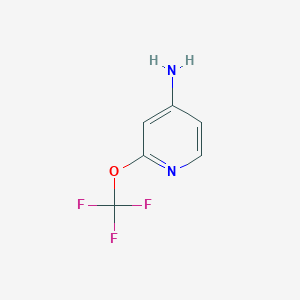

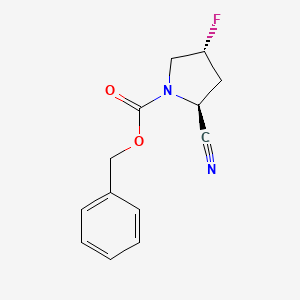

Methyl 3-fluoro-5-iodobenzoate, also known by its chemical formula C8H6FIO2, is an organic compound. It falls within the class of benzoic acid derivatives and contains both fluorine and iodine atoms. The compound is typically found in solid form and is stable at ambient temperatures .

Physical And Chemical Properties Analysis

Scientific Research Applications

Fluorescent Sensor for Al3+ Detection

Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a chemosensor related to Methyl 3-fluoro-5-iodobenzoate, has been utilized in the detection of Al3+ ions. This sensor exhibits high selectivity and sensitivity, with a detection limit at parts per billion levels. It offers a large Stokes shift, minimizing self-quenching effects, and has been used for bio-imaging in human cervical HeLa cancer cell lines (Ye et al., 2014).

Synthesis of PET Imaging Agents

In the field of Positron Emission Tomography (PET), Methyl 3-fluoro-5-iodobenzoate derivatives have been explored. For instance, [11C]SP203, a radioligand synthesized using related compounds, has been used to image metabotropic glutamate 5 receptors (mGluR5) in the human brain. This radioligand offers advantages such as a sizeable mGluR5-specific signal in the brain and no troublesome accumulation of radioactivity in bone (Siméon et al., 2012).

Application in Organic Synthesis

Methyl 3-fluoro-5-iodobenzoate and its derivatives find significant use in organic synthesis. For example, 3-borono-5-fluorobenzoic acid, an important intermediate related to Methyl 3-fluoro-5-iodobenzoate, is widely used in the synthesis of olefins, styrene, biphenyl derivatives, and many natural products (Sun et al., 2015).

Electrochemical Synthesis Research

Research has also focused on the electrochemical synthesis of hypervalent iodine compounds using iodobenzenes, which is an environmentally friendly and selective approach. This method avoids the use of toxic or unstable oxidants and is suitable for larger-scale production. Methyl 3-fluoro-5-iodobenzoate derivatives may be applicable in such electrochemical processes (Bystron et al., 2022).

Catalysis and Chemical Reactions

Compounds like Methyl 3-fluoro-5-iodobenzoate are used in catalytic processes and various chemical reactions. For instance, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been synthesized and applied in catalyzing reactions using CO2 as a building block, showcasing higher activity than non-fluorous counterparts (Yang et al., 2015).

Safety And Hazards

properties

IUPAC Name |

methyl 3-fluoro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSHMIKKQYYGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-fluoro-5-iodobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid](/img/structure/B3039601.png)

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid](/img/structure/B3039603.png)